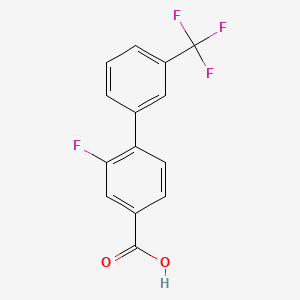

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

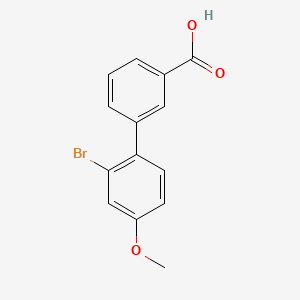

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is an organic compound with the linear formula C14H8F4O2 . It has a molecular weight of 284.21 . The IUPAC name for this compound is 2-fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is 1S/C14H8F4O2/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid has a molecular weight of 284.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Computational Chemistry and Metabolism Studies

Studies on substituted benzoic acids, including those with fluorine and trifluoromethyl groups, have shown that computational chemistry can predict the metabolic fate of these compounds in rats. By examining the urinary excretion profiles and using high-resolution NMR spectroscopy, researchers have determined that phase II metabolism, predominantly glucuronidation or glycine conjugation, is a significant pathway for these compounds. This insight is valuable for understanding the metabolic processes of related chemical structures in drug design and environmental toxicology (Ghauri et al., 1992).

Material Science Applications

The synthesis and characterization of hyperbranched poly(arylene ether)s using a new activated trifluoro B3 monomer, derived from compounds including 4-fluoro-3-trifluoromethylphenylboronic acid, have demonstrated potential applications in creating materials with high molecular weight and excellent thermal stability. These materials are of interest for their potential uses in engineering and as part of advanced composite materials (Banerjee et al., 2009).

Organic Synthesis and Antibacterial Agents

Research into the synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents illustrates the role of fluorinated compounds in developing new pharmacologically active molecules. This work showcases the versatility of fluorinated benzoic acids in synthesizing compounds with promising antibacterial activity, highlighting the importance of fluorine atoms in modulating biological activity (Holla et al., 2003).

Directed Lithiation for Functionalization

Research on directed lithiation of unprotected benzoic acids, including fluoro- and trifluoromethyl-substituted versions, has opened new pathways for the regioselective functionalization of aromatic compounds. This method allows for the introduction of various functionalities at specific positions on the aromatic ring, providing a versatile tool for the synthesis of complex organic molecules (Bennetau et al., 1995).

Fluorinated Phthalazinone Polymers

The synthesis of fluorinated phthalazinone monomers and their polymers has shown that these compounds possess excellent thermal properties and solubility in common organic solvents. Such materials are promising for applications in high-performance polymers, engineering plastics, and potentially in the field of optical waveguides (Xiao et al., 2003).

Safety and Hazards

properties

IUPAC Name |

3-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRVGHOVGXADHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681385 |

Source

|

| Record name | 2-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid | |

CAS RN |

1261750-12-2 |

Source

|

| Record name | 2-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

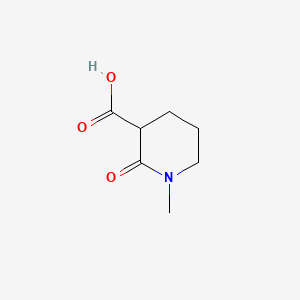

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-methylpiperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580650.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B580652.png)

![2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B580669.png)